N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included.Scientific Research Applications
Synthesis and Structural Elucidation
This compound's relevance is highlighted in the synthesis of complex molecules, serving as a precursor for various heterocyclic derivatives with significant biological activity. For example, a study conducted by MahyavanshiJyotindra, A. ParmarKokila, and K. MahatoAnil (2011) focused on the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, indicating the structural versatility and synthetic utility of acetamide derivatives in creating biologically active compounds (MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011).
Antimicrobial Applications
The compound's utility extends to antimicrobial research, where derivatives exhibit potential as antimicrobial agents. Baviskar, Khadabadi, and Deore (2013) synthesized a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, which demonstrated in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013). Such findings underscore the potential of acetamide derivatives in developing new antimicrobial therapies.
Chemical Reactions and Mechanisms
In the realm of organic synthesis, Chikaoka, Toyao, Ogasawara, Tamura, and Ishibashi (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to erythrinanes. This study not only highlights the compound's role in synthesizing complex organic structures but also contributes to understanding the underlying chemical reactions and mechanisms involved in cyclization processes (Shiho Chikaoka et al., 2003).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information and recommended safety precautions.
Future Directions
This involves identifying areas for further research. It could include potential applications of the compound, or suggestions for new synthetic routes or reactions.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to the latest research and safety data when working with new compounds.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-16-7-6-8-17(13-16)22-25-26-23(28(22)27-11-4-5-12-27)32-15-21(29)24-18-9-10-19(30-2)20(14-18)31-3/h4-14H,15H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWZTJIRLTPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
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